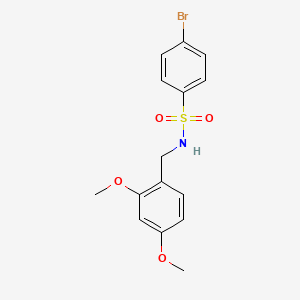

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Description

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the para position (C4) and a sulfonamide group linked to a 2,4-dimethoxybenzyl moiety. The 2,4-dimethoxybenzyl group introduces electron-donating methoxy substituents at the ortho and para positions of the benzyl ring, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4S/c1-20-13-6-3-11(15(9-13)21-2)10-17-22(18,19)14-7-4-12(16)5-8-14/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYFBRKZOTQIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Similarly, its anticancer properties could be linked to its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8)

- Structure : Replaces the sulfonamide group with a benzamide core and positions methoxy groups at the 3,5-positions of the phenyl ring.

- Key Differences : The absence of a sulfonamide linker and the altered methoxy substitution pattern reduce electron-donating effects compared to the target compound. This derivative showed moderate antibacterial activity in preliminary screenings .

- Molecular Weight : ~428.3 g/mol (estimated).

N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9)

- Structure : Features a formyl group at the ortho position of the brominated phenyl ring and a methyl-substituted benzenesulfonamide.

- This compound was synthesized via bromination and oxidation steps, with detailed NMR and IR data confirming its purity .

- Molecular Weight : 356.2 g/mol .

Aromatic System Modifications

4-Bromo-N-(1-naphthyl)benzenesulfonamide

- Structure : Replaces the dimethoxybenzyl group with a naphthyl ring.

- Key Differences: The extended aromatic system enhances lipophilicity, likely improving membrane permeability but reducing water solubility. No biological data are reported, but similar naphthalene-containing sulfonamides are explored for anticancer activity .

- Molecular Weight : 362.2 g/mol .

4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (44)

- Structure : Incorporates a naphthalene ring with a 4-hydroxybutyl chain and methoxy group.

- Key Differences : The hydroxybutyl side chain introduces hydrogen-bonding capability, which may enhance target binding affinity. This compound was synthesized in 49% yield with 96% HPLC purity, suggesting robust synthetic scalability .

Functional Group Variations

4-Bromo-N-(3-chloro-2-methylphenyl)benzenesulfonamide

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure : Replaces the sulfonamide with a benzamide and adds a nitro group at the ortho position.

- Key Differences : The nitro group is a strong electron-withdrawing substituent, which may enhance reactivity in reduction or coupling reactions. Crystallographic studies reveal planar geometry, facilitating π-π stacking in solid-state packing .

Biological Activity

Introduction

4-Bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, two methoxy groups, and a benzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 345.22 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes involved in metabolic pathways. Studies indicate that this compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzyme activities in vitro, which could lead to therapeutic applications in diseases where these enzymes are overactive.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cellular function.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary research suggests:

- Moderate Binding Affinity : Binding studies with human serum albumin (HSA) indicate a moderate to strong binding constant, suggesting effective distribution in biological systems.

- Potential Hepatotoxicity : Some studies have raised concerns about hepatotoxic effects, necessitating further investigation into safety profiles.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. Comparative studies show:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction. Notable findings include:

- Cell Line Sensitivity : Studies on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed IC50 values of approximately 10 µM and 15 µM respectively.

- Mechanistic Insights : The anticancer mechanism appears to involve modulation of the HIF-1 signaling pathway, which is crucial for tumor growth and survival.

Case Study: Toxicological Profile

A case study highlighted the toxicological profile of related compounds within the same chemical class. A patient presented with severe symptoms after exposure to a structurally similar compound (25B-NBOMe). This underscores the importance of understanding the safety profiles of sulfonamide derivatives.

Comparative Analysis with Other Sulfonamides

Research comparing various benzenesulfonamide derivatives indicates that structural modifications significantly impact biological activity. For instance:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 5.0 | Antimicrobial |

| Compound B | 12.0 | Anticancer |

| This compound | 10.0 | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.